2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
Description
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-26-17-5-7-18(8-6-17)27(24,25)23-13-10-15(11-14-23)19-9-4-16-3-2-12-21-20(16)22-19/h2-9,12,15H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERQBQONTQVEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a compound of interest due to its potential therapeutic applications. This article aims to summarize its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a naphthyridine core linked to a piperidine moiety with a methoxybenzenesulfonyl substituent. Its molecular formula is and it possesses notable physicochemical properties that influence its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperidine and naphthyridine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potent antimicrobial activity .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have demonstrated the ability of related compounds to inhibit cell proliferation in cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest. Specific studies have reported IC50 values indicating effective concentration ranges for cytotoxicity against various cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxybenzenesulfonyl group appears to enhance solubility and bioavailability, which are critical for oral administration. Modifications at the naphthyridine core can lead to variations in potency and selectivity against target receptors or enzymes.
| Modification | Effect on Activity |
|---|---|
| Methoxy group | Increases solubility |
| Sulfonyl group | Enhances receptor binding |
| Naphthyridine substitutions | Alters potency against cancer cells |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Efficacy : A study evaluated a series of piperidine derivatives against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial effects with MIC values ranging from 5 to 20 µg/mL .
- Cancer Cell Line Studies : In vitro testing on human leukemia cells indicated that naphthyridine derivatives could induce apoptosis at concentrations as low as 10 µM, suggesting a potential therapeutic role in oncology .
- Inflammatory Response : Research has shown that related compounds can modulate inflammatory pathways, potentially providing benefits in conditions like arthritis by inhibiting cytokine production in animal models .
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine exhibit significant biological activity. The sulfonamide group is known for its ability to interact with various biological targets, making this compound a candidate for:
- Anticancer agents : Studies have shown that naphthyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.
- Antimicrobial agents : The presence of the sulfonamide group enhances the compound's ability to act against bacterial infections.
Neuropharmacology
The piperidine structure is associated with various neuroactive compounds. Research into this compound may reveal:
- CNS activity : Compounds with similar structures have been investigated for their potential to treat neurological disorders such as depression and anxiety.
- Receptor interactions : Understanding how this compound interacts with neurotransmitter receptors could lead to novel treatments for psychiatric conditions.
Synthetic Applications
The compound can serve as a precursor in the synthesis of more complex molecules due to its reactive functional groups. This property can be exploited in:
- Drug discovery : By modifying its structure, researchers can create derivatives with enhanced efficacy or reduced side effects.
- Material science : Its unique properties may allow for applications in developing new materials or catalysts.
Case Study 1: Anticancer Activity
A study explored the anticancer properties of naphthyridine derivatives, including this compound. The results indicated that the compound inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study 2: Neuroprotective Effects
Research into the neuroprotective effects of piperidine-based compounds found that derivatives similar to this compound exhibited significant neuroprotection in models of oxidative stress-induced neuronal death. The mechanism was attributed to the modulation of antioxidant pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features:
Notes:
- The sulfonyl group in the target compound may improve metabolic stability compared to carboxylic acid derivatives (e.g., compound 4a) .
- Morpholine and piperidine substituents (e.g., compound 1) are common in enhancing bioavailability and target engagement .
Antibacterial Activity
- Target Compound: No direct data provided; however, structurally similar 1,8-naphthyridine derivatives (e.g., 1,8-NA, 3-TNB) show weak antibacterial activity (MIC ≥1.024 µg/mL) .
- Fluoroquinolone-like Derivatives: Fluorinated 1,8-naphthyridines exhibit enhanced antibacterial potency, comparable to fluoroquinolones, due to improved DNA gyrase inhibition .
Antitumor Activity
- Analogues : Derivatives like 3a, 3b, and 9c show moderate activity against HepG2 liver cancer cells (IC₅₀ ~10–50 µM) but are less potent than doxorubicin .
Antitubercular Activity
Key Research Findings and Gaps
Advantages of the Target Compound
- The 4-methoxybenzenesulfonyl group may enhance solubility and target specificity compared to halogenated or non-sulfonylated analogues .
- Piperidine substitution is associated with improved pharmacokinetics in similar compounds .
Preparation Methods
Piperidine Intermediate Preparation
Piperidine-4-carboxylic acid derivatives are often used as precursors. For example, tert-butyl piperidine-1-carboxylate (5) undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride (6) in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature). This yields tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate (7) with >85% purity.
Deprotection and Coupling
The tert-butyl protecting group is removed via acidolysis (e.g., HCl in dioxane), generating the free piperidine-sulfonyl intermediate (8). This intermediate is then coupled to the naphthyridine core using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution, depending on the naphthyridine’s substitution pattern.
Optimization Notes :
Alternative Routes: Skraup and Combes Reactions
Skraup Reaction
While less efficient for naphthyridines, the Skraup reaction has been modified for specific cases. Condensation of 2-aminopicoline (9) with glycerol and an oxidizing agent (e.g., nitrobenzene) under acidic conditions (H₂SO₄) produces methyl-1,8-naphthyridines (10). However, electron-deficient pyridine rings limit yields to 40–50%.
Combes Reaction
This method involves reacting 2,6-diaminopyridine (11) with 1,3-diketones (12) in polyphosphoric acid (PPA) at 100°C. The reaction forms 2-amino-5,7-disubstituted-1,8-naphthyridines (13), which can be further functionalized.
Sulfonylation and Final Assembly
The final step involves sulfonylation of the piperidine intermediate. Treatment of 4-methoxybenzenesulfonyl chloride (6) with the naphthyridine-piperidine hybrid (14) in DCM, using triethylamine as a base, affords the target compound (15) (Scheme 2).
Critical Parameters :
-
Molar Ratio : 1:1.2 (naphthyridine-piperidine:sulfonyl chloride)
-
Reaction Time : 12–16 hours
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane)
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Side Reactions
Q & A
Q. What are the standard synthetic routes for preparing 2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of the 1,8-naphthyridine core. A common approach involves:
Sulfonylation : Reacting piperidine with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the 4-methoxybenzenesulfonyl-piperidine intermediate .
Coupling : Introducing the piperidine-sulfonyl moiety to the 1,8-naphthyridine scaffold using nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. For example, heating a 7-chloro-1,8-naphthyridine derivative with the sulfonylated piperidine in a sealed tube at 140°C for 12 hours yields the target compound .
Q. What biological activities are reported for 1,8-naphthyridine derivatives, and how does the 4-methoxybenzenesulfonyl-piperidine substituent influence these properties?
- Methodological Answer : 1,8-Naphthyridines exhibit antimicrobial, anticancer, and anti-inflammatory activities . The 4-methoxybenzenesulfonyl-piperidine group enhances:
- Bioavailability : The sulfonyl group improves solubility, while the piperidine moiety facilitates membrane penetration .
- Target Affinity : Piperidine-sulfonyl derivatives have shown activity as nucleic acid splicing modulators and antiproliferative agents in patent data .
- Experimental Validation : In vitro assays (e.g., MTT for cytotoxicity) and enzymatic inhibition studies (e.g., tubulin polymerization assays) are used to evaluate activity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm for naphthyridine; piperidine protons at δ 3.0–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion (e.g., m/z 427.15 for C₂₁H₂₂N₃O₃S⁺) .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1250 cm⁻¹ (C-O from methoxy) validate functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the piperidine-sulfonyl intermediate?
- Methodological Answer :
- Solvent Selection : Dichloromethane minimizes side reactions during sulfonylation compared to polar solvents .
- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition prevents decomposition .
- Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce reaction time and improve regioselectivity .
- Byproduct Analysis : HPLC or TLC monitoring identifies impurities (e.g., unreacted piperidine), enabling purification via column chromatography .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using guidelines from the NCI-60 panel .
- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via LC-MS .
- Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 models to validate target specificity .
Q. What computational strategies can predict the compound’s binding mode to nucleic acid targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with DNA/RNA (e.g., minor groove binding of the naphthyridine core) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex in physiological conditions .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with splicing modulation activity .
Q. How can structural modifications enhance selectivity for adenosine receptors vs. tubulin?
- Methodological Answer :
- SAR Studies : Replace the methoxy group with electron-withdrawing substituents (e.g., -CF₃) to enhance adenosine A2A affinity .
- Hybrid Design : Introduce morpholine or diethanolamine groups at the naphthyridine 4-position to bias activity toward tubulin inhibition .
- In Silico Screening : Virtual libraries of 1,8-naphthyridine analogs prioritize candidates with differential docking scores for adenosine receptors vs. tubulin .
Method Development Questions
Q. What chromatographic methods are suitable for analyzing trace impurities in synthesized batches?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) and UV detection at 254 nm. Adjust pH to 4.6 with sodium acetate for optimal resolution of sulfonylated byproducts .
- UPLC-MS/MS : Quantify impurities at <0.1% levels using MRM transitions specific to common side products (e.g., des-methyl analogs) .
Q. How can sonochemical synthesis reduce reaction times for 1,8-naphthyridine derivatives?
- Methodological Answer :
- Ultrasound Parameters : 20 kHz frequency and 50 W/cm² intensity enhance mass transfer in reactions like nitro group reduction or Suzuki couplings .
- Solvent Optimization : DMF/water mixtures under sonication yield 85–90% conversion in 2 hours vs. 12 hours thermally .
Data Interpretation and Application
Q. How can in vitro ADMET data guide the compound’s preclinical development?
- Methodological Answer :
- Permeability : Caco-2 assays assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates suitability for oral dosing) .
- Metabolic Stability : Human liver microsome (HLM) tests quantify CYP450-mediated degradation (t₁/₂ >30 mins preferred) .
- Toxicity : Ames test for mutagenicity and hERG inhibition assays (IC₅₀ >10 µM) mitigate clinical risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
